molecular formula C5H10N4 B15203725 1,3-Dimethyl-1H-pyrazole-4,5-diamine CAS No. 96886-30-5

1,3-Dimethyl-1H-pyrazole-4,5-diamine

Cat. No.: B15203725
CAS No.: 96886-30-5
M. Wt: 126.16 g/mol
InChI Key: BRMHZFZMBVIHMO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-4,5-diamine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazole-4,5-diamine can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically yields the desired pyrazole derivatives in high yields (78-92%) and is characterized by simple operation and metal-free catalysis.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclocondensation reactions. The use of eco-friendly catalysts and reaction conditions is emphasized to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

1,3-Dimethyl-1H-pyrazole-4,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

96886-30-5

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

2,5-dimethylpyrazole-3,4-diamine

InChI

InChI=1S/C5H10N4/c1-3-4(6)5(7)9(2)8-3/h6-7H2,1-2H3

InChI Key

BRMHZFZMBVIHMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)N)C

Origin of Product

United States

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